molecular formula C16H14FNO3 B157933 3-Benzamido-3-(4-fluorophenyl)propanoic acid CAS No. 1647-94-5

3-Benzamido-3-(4-fluorophenyl)propanoic acid

Cat. No.: B157933
CAS No.: 1647-94-5
M. Wt: 287.28 g/mol
InChI Key: WLUWCIYANRIZHX-UHFFFAOYSA-N
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Description

3-Benzamido-3-(4-fluorophenyl)propanoic acid (CAS 1647-94-5) is a high-purity synthetic organic compound with a molecular formula of C 16 H 14 FNO 3 and a molecular weight of 287.29 g/mol . This chemical features a propanoic acid backbone substituted with both a 4-fluorophenyl group and a benzamido moiety, making it a valuable intermediate in medicinal chemistry and pharmaceutical development. This compound is primarily utilized in research and development as a key building block for the synthesis of more complex molecules . Its structure suggests potential as a precursor in the exploration of pharmacologically active agents. Researchers investigate its incorporation into compounds that may interact with various biological targets, such as G-protein-coupled receptors (GPCRs) . The presence of the fluorophenyl group is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. Strict handling and storage protocols are recommended to maintain the integrity of this product. It should be sealed in a dry environment and stored at 2-8°C . This product is labeled "For Research Use Only" and is intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-benzamido-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c17-13-8-6-11(7-9-13)14(10-15(19)20)18-16(21)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUWCIYANRIZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389484
Record name 3-Benzamido-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1647-94-5
Record name 3-Benzamido-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Acylation Method

The primary synthesis involves reacting 3-amino-3-(4-fluorophenyl)propanoic acid with benzoyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under basic conditions. Key steps include:

  • Reaction Mechanism : Nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of benzoyl chloride.

  • Conditions :

    • Temperature: 0–25°C (prevents side reactions like over-acylation) .

    • Base: Triethylamine or pyridine (neutralizes HCl byproduct).

    • Solvent: Anhydrous THF or DCM .

  • Yield : 68–72% after recrystallization .

Data Table 1: Optimization of Classical Acylation

ParameterOptimal RangeImpact on Yield
Temperature0–10°CMaximizes selectivity
Molar Ratio (Amine:Benzoyl Chloride)1:1.1Minimizes excess reagent
SolventTHFEnhances solubility
Reaction Time4–6 hoursCompletes acylation

Modified Acylation with Activators

To improve efficiency, carbodiimide-based coupling agents (e.g., EDC, DCC) are employed for activating the carboxylic acid moiety of benzoyl derivatives. This method is preferred for sterically hindered substrates:

  • Procedure :

    • Activation of benzoyl chloride with EDC/HOBt in DMF.

    • Addition of 3-amino-3-(4-fluorophenyl)propanoic acid .

  • Advantages :

    • Reduces racemization.

    • Yields up to 80% .

  • Limitations : Higher cost due to coupling reagents .

Data Table 2: Activator Comparison

ActivatorYield (%)Side Products
EDC/HOBt78–80Minimal
DCC70–75Urea precipitate
DIC75–78Low

Industrial-Scale Production

Patents describe large-scale synthesis using automated continuous flow reactors:

  • Key Steps :

    • Precursor Preparation : 3-Amino-3-(4-fluorophenyl)propanoic acid synthesized via Strecker reaction .

    • Acylation : Benzoyl chloride introduced in a tubular reactor with inline pH monitoring .

    • Purification : Crystallization from ethanol/water (purity >99%) .

  • Throughput : 50–100 kg/batch .

Data Table 3: Industrial Process Metrics

MetricValue
Reaction Temperature15–20°C
Purity Post-Crystallization99.2%
Annual Production10–15 metric tons

Challenges and Innovations

  • Impurity Control : Over-acylation byproducts (e.g., bis-benzamido derivatives) are minimized using stoichiometric benzoyl chloride.

  • Green Chemistry : Recent efforts replace chlorinated solvents with cyclopentyl methyl ether (CPME) without yield loss .

  • Catalytic Advances : Palladium-catalyzed couplings explored for fluorine retention in aryl groups .

Chemical Reactions Analysis

3-Benzamido-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or fluorophenyl groups, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis
This compound serves as a crucial building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow for modifications that enhance therapeutic efficacy. For instance, it has been investigated for its potential to develop drugs that modulate neurotransmitter systems, particularly in conditions such as depression and anxiety disorders .

Targeted Therapy Research
Research has demonstrated that 3-benzamido-3-(4-fluorophenyl)propanoic acid can interact with specific receptors involved in excitatory neurotransmission. This interaction is vital for understanding synaptic plasticity and cognitive functions, making it an important candidate for targeted therapies in neuropharmacology .

Neurotransmitter Research

Role in Excitatory Neurotransmission
The compound's influence on neurotransmitter systems is significant. Studies have shown its ability to affect the activity of glutamate receptors, which play a critical role in synaptic transmission and plasticity. This research contributes to a deeper understanding of cognitive processes and potential treatments for neurodegenerative diseases .

Modulation of Synaptic Activity
Further investigations have revealed that this compound can modulate synaptic activity through its effects on receptor binding and enzyme interactions. This modulation is essential for exploring new therapeutic avenues for conditions like epilepsy and schizophrenia .

Biochemical Assays

Enzyme Activity Evaluation
In biochemical assays, this compound is utilized to evaluate enzyme activities and receptor interactions. Its specificity allows researchers to screen potential drug candidates effectively, providing insights into their interactions at the molecular level .

Applications in Drug Discovery
The compound's role in drug discovery is underscored by its use in high-throughput screening methods to identify new pharmacological agents. Researchers have successfully employed it to assess the inhibitory effects on various metabolic enzymes, enhancing the understanding of drug metabolism and efficacy .

Material Science

Incorporation into Polymers
In material science, this compound can be incorporated into polymers to improve their thermal stability and mechanical strength. This application is valuable for developing advanced materials used in various industries, including electronics and biomedical engineering .

Development of Advanced Materials
The compound's unique properties make it suitable for creating specialized materials with enhanced performance characteristics. Research has indicated that materials incorporating this compound exhibit improved resilience and functionality under diverse conditions .

Case Studies and Research Findings

Study TitleFocusFindings
Neurotransmitter ModulationInvestigated effects on glutamate receptorsEnhanced understanding of synaptic plasticity mechanisms
Drug DevelopmentSynthesis of targeted therapiesIdentified potential candidates for treating neurological disorders
Material Science ApplicationPolymer enhancementImproved mechanical properties observed in synthesized materials

Mechanism of Action

The mechanism of action of 3-Benzamido-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~301.28 g/mol (calculated).
  • LogP (estimated): ~2.45 (higher than amino analogs due to the benzamido group).

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares 3-benzamido-3-(4-fluorophenyl)propanoic acid with key analogs:

Compound Name R Group on Amino Substituent on Phenyl Molecular Weight (g/mol) LogP Key References
This compound Benzamido (C₆H₅CONH-) 4-Fluoro 301.28 ~2.45*
3-Amino-3-(4-fluorophenyl)propanoic acid NH₂ 4-Fluoro 197.18 0.96
3-(Trifluoroacetamido)-3-(4-fluorophenyl)propanoic acid CF₃CONH- 4-Fluoro 293.20 ~1.78*
3-(4-Fluorophenyl)propanoic acid - 4-Fluoro 168.14 ~1.83*

*LogP estimated via computational tools (e.g., ChemDraw) based on structural analogs.

Key Observations :

  • Lipophilicity: The benzamido group increases LogP compared to amino (0.96) and trifluoroacetamido (~1.78) analogs, suggesting enhanced membrane permeability .
  • Steric Effects : Bulkier substituents (e.g., benzamido) may hinder binding to flat enzymatic pockets compared to smaller groups (e.g., NH₂) .

Biological Activity

3-Benzamido-3-(4-fluorophenyl)propanoic acid (CAS No. 1647-94-5) is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

This compound features a benzamido group attached to a propanoic acid backbone with a fluorinated phenyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity and bioactivity, making it a candidate for various biological applications.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its role as an enzyme inhibitor and its potential therapeutic effects.

1. Enzyme Inhibition

Research has shown that compounds with similar structures can act as inhibitors for specific enzymes. For instance, derivatives of 3-(4-fluorophenyl)propionic acid have been studied for their inhibitory effects on rhinovirus proteases, which are crucial in viral replication processes. The enzymatic synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid demonstrated significant yields and enantiomeric excess, indicating the potential for developing antiviral agents based on this scaffold .

2. Antimicrobial Activity

Compounds related to this compound have exhibited antimicrobial properties. A study evaluated various derivatives against bacterial strains such as E. coli and S. aureus, revealing enhanced antibacterial activity compared to standard drugs . The introduction of the benzamido moiety appears to increase the compound's efficacy against microbial infections.

Case Study 1: Antiviral Activity

A notable study investigated the antiviral properties of related compounds against rhinovirus. The synthesized (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid was found to inhibit viral replication effectively, showcasing its potential as a lead compound for developing antiviral medications .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were tested for their antimicrobial activity using the agar-well diffusion method. The results indicated that these compounds had significant zones of inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

  • Enzymatic Processes : Continuous enzymatic processes have been developed for synthesizing this compound with high yields and enantiomeric purity, which is crucial for its application in pharmaceuticals .
  • Cytotoxicity : Preliminary cytotoxicity assays indicate that certain derivatives exhibit selective toxicity towards cancer cell lines, suggesting potential applications in oncology .

Data Table: Biological Activity Summary

Activity TypeCompound/DerivativesObserved EffectReference
Enzyme Inhibition(R)-3-(4-fluorophenyl)-2-hydroxy propionic acidSignificant inhibition of rhinovirus protease
AntimicrobialThis compoundEffective against E. coli and S. aureus
CytotoxicityVarious derivativesSelective toxicity towards cancer cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Benzamido-3-(4-fluorophenyl)propanoic acid, and what critical reaction conditions influence yield?

  • Methodological Answer : A key synthesis involves coupling 4-fluorophenylpropanoic acid derivatives with benzamide groups under basic conditions. For example, LiOH in a THF/water mixture facilitates hydrolysis of tert-butoxycarbonyl (Boc) protecting groups, followed by acidification to isolate the product . Critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
  • Purification : Preparative HPLC is recommended for isolating high-purity products (>95%) .
  • Temperature : Reactions are typically conducted at room temperature to avoid side reactions.

Q. Which spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the benzamido (δ 7.5–8.0 ppm for aromatic protons) and 4-fluorophenyl (δ 7.0–7.3 ppm) groups. The propanoic acid backbone is identified via carboxylic proton signals (δ 12–13 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 302.1) .
  • IR Spectroscopy : Stretching frequencies for amide (1650–1700 cm1^{-1}) and carboxylic acid (2500–3300 cm1^{-1}) groups confirm functional groups .

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